2-Amino-4-methylfuran-3-carbonitrile
Overview
Description
2-Amino-4-methylfuran-3-carbonitrile is a chemical compound that has been the subject of various synthetic methods and transformations. It is a derivative of 2-aminofuran-3-carbonitriles, which are compounds of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-aminofuran-3-carbonitriles has been achieved through different methods. One efficient method involves a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes, which allows for the formation of 4,5-disubstituted 2-aminofuran-3-carbonitriles from aromatic aldehydes and acylidenemalononitriles under mild conditions . Another approach for synthesizing 2-amino-4-methyl-5-phenylfuran-3-carbonitrile specifically utilizes acidic conditions, which is a departure from the basic conditions previously reported. This method employs trifluoroacetic acid (TFA) at room temperature, enabling the synthesis of various functionalized derivatives .
Molecular Structure Analysis
The molecular structure of related 2-aminofuran-3-carbonitrile derivatives has been characterized using X-ray structure analysis. For instance, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has been determined, revealing a monoclinic space group with specific cell parameters and stabilization by various hydrogen bonds and π interactions . Although the exact structure of 2-amino-4-methylfuran-3-carbonitrile is not detailed, similar analytical techniques would likely be used to elucidate its molecular structure.
Chemical Reactions Analysis
2-Aminofuran-3-carbonitriles undergo various chemical transformations. For example, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofuran-3-carbonitriles, which can then undergo photoxidative ring transformation to yield different products. Mild acidic hydrolysis can lead to tetrahydro-2-oxofuran-3,4-dicarbonitriles, which can be further transformed into other compounds such as 2,5-dihydro-2-oxofuran-3-carbonitrile or 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-methylfuran-3-carbonitrile and its derivatives are influenced by their functional groups and molecular structure. The presence of amino and nitrile groups suggests potential reactivity with nucleophiles and electrophiles, respectively. The aromatic furan ring implies potential for π-π interactions, which can affect the compound's solubility and crystallinity. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination.
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound 2-Amino-4-methylfuran-3-carbonitrile has been studied in various chemical syntheses and transformations. For instance, research by Watanuki et al. (2004) demonstrated its cyclization from 3-benzoyl-2-cyanobutyronitrile under acidic conditions, highlighting a method to access various functional groups through this route (Watanuki et al., 2004).
Antimicrobial Activity
- Some derivatives of 2-Amino-4-methylfuran-3-carbonitrile have shown potential in antimicrobial activities. For example, Bhuiyan et al. (2005) synthesized Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines from 2-Amino-4,5-diphenylfuran-3-carbonitrile, which exhibited antimicrobial properties (Bhuiyan et al., 2005).
Corrosion Inhibition
- The compound and its derivatives have been explored as corrosion inhibitors. Verma et al. (2015) studied the effects of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, derivatives of 2-amino-4-methylfuran-3-carbonitrile, in inhibiting mild steel corrosion, demonstrating their potential in industrial applications (Verma et al., 2015).
properties
IUPAC Name |
2-amino-4-methylfuran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZLDLJNUPTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451999 | |
Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylfuran-3-carbonitrile | |
CAS RN |
5117-87-3 | |
Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylfuran-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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